Product packaging for Boc-D-glu-ome(Cat. No.:CAS No. 55227-00-4)

Boc-D-glu-ome

Cat. No.: B558525
CAS No.: 55227-00-4
M. Wt: 261,28 g/mole
InChI Key: ZAYAFKXUQMTLPL-SSDOTTSWSA-N
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Description

Contextual Significance of Boc-D-Glu-OMe in Contemporary Organic and Medicinal Chemistry Research

This compound holds considerable significance in modern chemical research primarily due to its role as a versatile building block in the synthesis of peptides and other complex organic molecules. chemimpex.com The presence of the Boc group provides stability and enhanced solubility, protecting the α-amino group from unwanted reactions during peptide chain elongation. chemimpex.com This protection is crucial for achieving the desired sequence and preventing side reactions. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), which allows for the sequential addition of other amino acids in a controlled manner. peptide.commasterorganicchemistry.com

In medicinal chemistry, this compound is instrumental in the development of new drug candidates. chemimpex.com The incorporation of a D-amino acid like D-glutamic acid into a peptide sequence can dramatically alter its biological properties. Peptides containing D-amino acids are often more resistant to enzymatic degradation by proteases compared to their natural L-amino acid counterparts. lifetein.com This increased stability can lead to a longer biological half-life and improved therapeutic potential. Furthermore, the unique structure of this compound allows for specific modifications that can enhance the efficacy and stability of drug candidates. chemimpex.com Its application extends to bioconjugation, where it is used to link therapeutic agents or imaging probes to biomolecules, and in neuroscience research as a precursor for studying glutamate (B1630785) derivatives and their role in neurotransmitter pathways. chemimpex.com

The compound's compatibility with various coupling reagents and reaction conditions makes it a preferred choice for chemists aiming to streamline synthetic workflows and improve yields in the production of complex molecules. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 55227-00-4
Molecular Formula C₁₁H₁₉NO₆
Molecular Weight 261.27 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C
Synonyms N-α-tert-Butoxycarbonyl-D-glutamic acid α-methyl ester, Boc-D-glutamic acid-OMe

Historical Perspective on the Utilization of D-Amino Acid Derivatives in Peptide and Small Molecule Synthesis

Historically, amino acids found in proteins were almost exclusively the L-enantiomers. As a result, D-amino acids were often labeled as "unnatural" enantiomers and received comparatively little attention. nih.gov The first amino acid, asparagine, was discovered in the early 1800s, and the subsequent discovery of the 20 common proteinogenic amino acids focused on their L-forms. wikipedia.org

However, over the past few decades, a significant shift in perspective has occurred. tandfonline.com Researchers discovered that D-amino acids are not only present in nature, particularly in the cell walls of bacteria, but also in a variety of peptides with potent biological activities, such as antimicrobial and opiate peptides found in frog skin. lifetein.comnih.gov These discoveries led to a surge of interest in the physiological functions and metabolic pathways of D-amino acids. tandfonline.com

This renewed interest has established D-amino acid derivatives as increasingly important building blocks in the synthesis of pharmaceuticals and fine chemicals. nih.gov The deliberate incorporation of D-amino acids into synthetic peptides became a key strategy in drug design. It was found that this modification could confer resistance to proteolysis, thereby enhancing the stability and bioavailability of peptide-based drugs. lifetein.com The synthesis of D-amino acids has evolved, with both chemical methods (such as the chiral resolution of racemic mixtures) and, more recently, biocatalytic methods using enantioselective enzymes being developed to produce these valuable chiral synthons efficiently. nih.govnih.gov

Scope and Objectives of the Research Outline for this compound

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The content is strictly limited to the chemical and synthetic aspects of this molecule within the context of advanced chemical research.

The primary objectives are:

To elucidate the significance of this compound as a specialized building block in the fields of organic and medicinal chemistry.

To provide a historical context for the use of D-amino acid derivatives, the class to which this compound belongs, in chemical synthesis.

To present detailed research findings and data relevant to the compound's properties and applications in a structured and informative manner.

This article will adhere strictly to the outlined sections, focusing solely on the requested topics and presenting data in an accessible format.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO6 B558525 Boc-D-glu-ome CAS No. 55227-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(15)17-4)5-6-8(13)14/h7H,5-6H2,1-4H3,(H,12,16)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYAFKXUQMTLPL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427016
Record name BOC-D-GLU-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55227-00-4
Record name BOC-D-GLU-OME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-Glu-OMe
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for Boc D Glu Ome and Its Analogues

Stereoselective Synthesis of Boc-D-Glu-OMe

The stereoselective synthesis of this compound typically involves the protection of D-glutamic acid's alpha-amino group and the esterification of one of its carboxyl groups.

Conventional Protective Group Strategies in this compound Synthesis

Conventional synthesis of this compound begins with D-glutamic acid. The alpha-amino group is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as sodium hydroxide. Subsequently, the gamma-carboxyl group is esterified with methanol (B129727) to form the methyl ester. cymitquimica.comchemimpex.commasterorganicchemistry.com This dual protection strategy is fundamental to its utility in peptide synthesis.

The Boc group is a carbamate (B1207046) protecting group that is readily installed and removed under acidic conditions. masterorganicchemistry.com Its acid lability is a key feature exploited in both the synthesis of Boc-protected amino acids and their subsequent use in peptide synthesis. masterorganicchemistry.compeptide.combiotage.comgoogle.comwikipedia.orgsigmaaldrich.comamericanpeptidesociety.orggoogle.com While the methyl ester protects the carboxyl functionality, variations in ester protection, such as dimethyl or benzyl (B1604629) esters, are also employed for related glutamic acid derivatives, highlighting the flexibility in protecting carboxyl groups. chemimpex.comvulcanchem.com

Table 1: Key Properties of this compound

PropertyValue
CAS Number55227-00-4 cymitquimica.comchemimpex.com
Purity≥ 99% (HPLC) chemimpex.com
Molecular FormulaC₁₁H₁₉NO₆ chemimpex.com
Molecular Weight261.4 chemimpex.com
Melting Point59-64 °C chemimpex.com
Optical Rotation[α]D²⁰ = +27.3 ± 2º (C=1 in MeOH) chemimpex.com

Chemoenzymatic Approaches for Enantiopure this compound

While chemoenzymatic methods are widely recognized for producing enantiopure amino acid derivatives, specific details regarding the chemoenzymatic synthesis of this compound were not prominently featured in the provided search results. The available literature primarily focuses on chemical synthesis routes and the application of Boc-protected amino acids in peptide synthesis.

Solid-Phase Synthesis (SPS) Adaptations for this compound Incorporation

This compound is a valuable component in Solid-Phase Peptide Synthesis (SPPS), where it is sequentially coupled to a growing peptide chain anchored to a solid support. The general SPPS cycle involves attaching the C-terminal amino acid to a resin, deprotecting its N-alpha amino group, coupling the next suitably protected amino acid, and repeating these steps until the desired peptide sequence is assembled. peptide.comwikipedia.orgsigmaaldrich.combachem.compeptide.comiris-biotech.denih.gov

The Boc strategy in SPPS relies on the acid-labile nature of the Boc group for temporary protection of the alpha-amino group. peptide.combiotage.comwikipedia.orgsigmaaldrich.comamericanpeptidesociety.orggoogle.com Deprotection is typically achieved using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). peptide.combiotage.comgoogle.comchempep.com In the classical Boc/Bzl (benzyl) approach, side chains are protected with benzyl or benzyl-based groups, which are generally more resistant to the moderate acidic conditions used for Boc removal but are cleaved by stronger acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage step. peptide.comgoogle.comiris-biotech.denih.gov Although this scheme is not strictly orthogonal due to the shared acid lability of Boc and Bzl groups, it is practically effective due to their differential acid sensitivity. peptide.comgoogle.comiris-biotech.de To mitigate potential side reactions caused by the tert-butyl cations generated during Boc deprotection, scavengers like dithioethane (DTE) are often incorporated. peptide.comchempep.com

In Boc SPPS, the linker serves to covalently attach the peptide chain to the solid support (resin) and must remain stable throughout the repeated deprotection and coupling cycles, particularly to TFA treatment. google.combachem.comnih.govbiosynth.com Common resins used in Boc SPPS include Merrifield resin, which employs a chloromethyl linker, and PAM resin, featuring a phenylacetamidomethyl linker. The PAM resin generally offers greater stability against premature cleavage during deprotection steps compared to the Merrifield resin. chempep.com

Table 2: Comparison of Boc and Fmoc SPPS Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
N-alpha Protectiontert-Butyloxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
N-alpha DeprotectionAcid-labile (e.g., TFA)Base-labile (e.g., Piperidine)
Side Chain ProtectionTypically Benzyl (Bzl) or benzyl-basedTypically tert-Butyl (tBu) or Trityl (Trt)
Side Chain DeprotectionStrong acids (e.g., HF, TFMSA)Acids (e.g., TFA)
OrthogonalityNot truly orthogonal (both Boc and Bzl are acid-labile)Orthogonal (base-labile Fmoc, acid-labile tBu)
Final CleavageStrong acids (HF, TFMSA)Acids (TFA)
AdvantagesUseful for sequences prone to aggregation/racemization; easier production of C-terminal thioesters.Milder conditions; greater safety profile; wider range of side-chain protecting groups; amenable to automation.
DisadvantagesHarsher deprotection conditions; use of hazardous reagents (HF); less orthogonal.Base-sensitive moieties may be affected; potential for side-chain modifications during deprotection.

Synthesis of Chemically Modified this compound Derivatives

This compound itself is a derivative of D-glutamic acid, featuring specific protecting groups. While the provided literature does not detail the synthesis of novel derivatives of this compound, the compound's structure allows for modifications, particularly concerning the ester group. For instance, Boc-D-glutamic acid dimethyl ester and Boc-D-Glu-OBzl (benzyl ester) are related compounds, indicating that the ester moiety can be varied to suit specific synthetic requirements. chemimpex.comvulcanchem.com As a versatile intermediate, this compound facilitates the precise introduction of D-glutamic acid residues into peptide sequences, enabling the development of complex molecules and bioactive peptides. cymitquimica.comchemimpex.comchemimpex.com

Synthesis of Gamma-Methyl Ester Derivatives: Boc-D-Glu(γ-OMe)-OH

Boc-D-Glu(γ-OMe)-OH, also known as (R)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, features a methyl ester at the gamma-carboxyl group while retaining a free alpha-carboxyl group achemtek.comsigmaaldrich.com. The synthesis of this compound typically starts from D-glutamic acid, involving selective esterification of the gamma-carboxyl group followed by Boc protection of the alpha-amino group. For instance, D-glutamic acid can be reacted with methanol in the presence of a suitable reagent to achieve selective gamma-esterification. Subsequent protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) under appropriate conditions yields Boc-D-Glu(γ-OMe)-OH .

Synthesis of Dimethyl Ester Derivatives: Boc-D-Glu(OMe)-OMe

Boc-D-Glu(OMe)-OMe, or (R)-N-Boc-glutamic acid dimethyl ester, possesses methyl ester groups at both the alpha and gamma carboxyl positions google.comchemimpex.comnih.gov. Its synthesis often begins with D-glutamic acid, which is first protected with the Boc group. The resulting N-Boc-D-glutamic acid is then esterified using methanol, typically under acidic conditions or with esterification reagents, to form the dimethyl ester. Various protocols have been reported, often involving methanol and reagents like thionyl chloride or trimethylchlorosilane for efficient esterification google.comnih.gov. For example, one method involves filtering sodium sulfate, concentrating, adding petroleum ether for crystallization, and filtering to obtain solid Boc-D-Glu(OMe)-OMe google.com. Yields up to 90.2% with purities exceeding 99% have been reported for this dimethyl ester derivative google.com.

Derivatization at the Alpha-Carboxyl Group

Derivatization at the alpha-carboxyl group of this compound typically involves converting the free carboxylic acid into various functional groups such as amides, esters, or other activated species. For example, the alpha-carboxyl group of Boc-D-Glu(γ-OMe)-OH can be activated and coupled with amines to form amide bonds, a common step in peptide synthesis or the creation of peptidomimetics prepchem.com. This process usually employs standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives such as N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .

Derivatization at the Side Chain

The side chain of this compound, specifically the gamma-carboxyl group, can also be derivatized. If the gamma-carboxyl is protected as a methyl ester (as in Boc-D-Glu(OMe)-OMe), it can be selectively hydrolyzed back to the free acid or transesterified to other alcohol moieties. Alternatively, if the gamma-carboxyl is free (as in Boc-D-Glu(γ-OMe)-OH), it can be directly esterified or converted into an amide. For instance, Boc-D-Glu(γ-OMe)-OH can be reacted with amines to form gamma-amides, or with alcohols to form different gamma-esters. These modifications are crucial for tailoring the compound's properties for specific applications, such as altering solubility or introducing specific functionalities for bioconjugation .

Purity Assessment and Enantiomeric Excess Determination in this compound Synthesis

Ensuring the purity and correct stereochemistry of this compound is paramount for its reliable use in synthesis.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of this compound and its derivatives. Reverse-phase HPLC, often using C18 columns with UV detection at 210–220 nm, is commonly employed . Purity levels of ≥96% are typically specified for Boc-D-glutamic acid dimethyl ester chemimpex.com, while Boc-D-Glu(γ-OMe)-OH is often available with purities of 95+% or 97+% achemtek.comsigmaaldrich.com. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also used to confirm the structure and assess purity by identifying characteristic proton and carbon signals medchemexpress.com. Mass spectrometry (MS), including high-resolution ESI-MS or MALDI-TOF, is utilized to confirm the molecular weight and presence of the correct molecular ion .

Enantiomeric Excess (ee) Determination: Given that this compound is derived from D-glutamic acid, maintaining its enantiomeric purity is critical. Enantiomeric excess (ee) quantifies the degree to which a sample contains one enantiomer over the other wikipedia.org. Chiral HPLC, employing chiral stationary phases (CSPs) such as cellulose-based columns (e.g., Chiralpak®), is a widely adopted technique for determining enantiomeric excess chromatographyonline.com. Other methods for chiral analysis include circular dichroism (CD) spectroscopy and mass spectrometry-based techniques involving chiral selectors or derivatizing agents ucdavis.edunih.govresearchgate.net. For instance, derivatization with chiral agents followed by separation on achiral columns is another approach researchgate.net. High enantiomeric excess, often exceeding 99.9%, is a key quality metric for compounds intended for sensitive applications like active pharmaceutical ingredient (API) production .

Compound List

Common NameIUPAC Name / SynonymCAS Number
This compoundN-tert-butoxycarbonyl-D-glutamic acid α-methyl ester55227-00-4
Boc-D-Glu(γ-OMe)-OH(R)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid76379-01-6
Boc-D-Glu(OMe)-OMe(R)-N-Boc-glutamic acid dimethyl ester130622-05-8
Boc-D-Glu(OMe)-OH.DCHABoc-D-Glu(OMe)-OH Dicyclohexylamine salt76379-02-7
Boc-L-glutamic acid gamma-methyl esterN-Boc-L-glutamic acid gamma-methyl ester45214-91-3
Boc-D-glutamic acid α-methyl esterN-Boc-D-glutamic acid α-methyl ester55227-00-4

Iii. Advanced Applications of Boc D Glu Ome in Peptide Chemistry and Beyond

Role of Boc-D-Glu-OMe as a Chiral Building Block

As a chiral building block, this compound is instrumental in peptide chemistry and the synthesis of related molecules. guidechem.com The presence of the Boc group provides stability and allows for selective deprotection, a critical feature in the stepwise assembly of peptide chains. guidechem.comchemimpex.com This enables its precise incorporation into peptide sequences, where its D-chirality can be used to control molecular architecture and function. nih.gov

The introduction of D-amino acids like D-glutamic acid into peptide chains is a well-established strategy for influencing their three-dimensional structure. nih.govfrontiersin.org this compound is a key reagent in this process, allowing for the systematic study of how stereochemistry dictates peptide conformation.

The substitution of a typical L-amino acid with its D-enantiomer can fundamentally alter a peptide's folding pathway and resulting secondary structure. frontiersin.org D-amino acids are known to disrupt or modify common folding motifs like alpha-helices and beta-sheets, often inducing specific turn structures. nih.govfrontiersin.org

Research comparing diastereomeric peptides has provided direct evidence of this influence. For instance, a study on the tetrapeptide Boc-D-Glu-Ala-Leu-Lys-NHMe revealed that it adopts a highly ordered 3/10-helical structure with a stable intramolecular salt bridge. researchgate.net In stark contrast, its L-glutamic acid counterpart, Boc-L-Glu-Ala-Leu-Lys-NHMe, exists as a random coil under similar conditions. researchgate.net This demonstrates that the D-glutamic acid residue is not merely a passive component but actively directs the peptide to fold into a defined, stable conformation that would otherwise not be accessible. This turn-inducing capability is a key reason for incorporating residues like D-glutamic acid into peptide designs. uni-kiel.de

Table 1: Comparative Conformation of Diastereomeric Peptides
Peptide SequenceObserved ConformationKey Structural FeaturesReference
Boc-D-Glu-Ala-Leu-Lys-NHMeHighly ordered 3/10 type distorted protohelixRemarkably stable intramolecular salt bridge researchgate.net
Boc-L-Glu-Ala-Leu-Lys-NHMeRandom coilLacks stable, ordered structure researchgate.net

Determining the precise three-dimensional structure of peptides incorporating this compound relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with various experiments providing detailed structural insights. One- and two-dimensional NMR techniques are used to deduce solution conformations. researchgate.net Specific NMR parameters, such as the temperature coefficients of amide proton resonances and Nuclear Overhauser Effect (NOE) data, are analyzed to identify hydrogen bonds and the proximity of different atoms, which together define the peptide's fold. researchgate.net

Circular Dichroism (CD) spectroscopy is another critical method used to assess the secondary structure of peptides. jst.go.jp The CD spectrum of a peptide provides a global view of its conformation, with characteristic signals indicating the presence of alpha-helices, beta-sheets, or random coils. jst.go.jp For example, peptides designed to have a specific fold, such as a β-bulge, exhibit distinct CD spectra that can confirm the intended structure. jst.go.jp Mass spectrometry is routinely used to characterize the final peptide products and confirm their molecular weight. rsc.org

Table 2: Spectroscopic Techniques for Analyzing Peptide Conformation
TechniqueType of Information ObtainedApplication ExampleReference
NMR Spectroscopy (1D & 2D)Atom-level structural details, inter-proton distances (NOE), hydrogen bonding (temperature coefficients).Used to deduce a tandem II' turn-3(10)-helix conformation in a Boc-D-Glu-containing peptide. researchgate.net
Circular Dichroism (CD)Global secondary structure content (α-helix, β-sheet, etc.).Measured to confirm the presence of β-bulge structures in engineered peptide derivatives. jst.go.jp
Mass Spectrometry (MS)Molecular weight confirmation and compound characterization.Used to characterize all intermediate and final peptide compounds during synthesis. rsc.org

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or receptor binding. This compound is a valuable building block in the synthesis of these compounds. vulcanchem.comnih.gov Its use allows for the introduction of a D-amino acid residue, which can confer resistance to enzymatic degradation and provide unique conformational constraints.

Strategies such as diversity-oriented synthesis (DOS) employ building blocks like Boc-amino acids to generate large libraries of structurally diverse macrocyclic peptidomimetics. rsc.org In these synthetic pathways, this compound can be incorporated into a growing molecular scaffold through standard coupling reactions, followed by further modifications and cyclization to yield the final peptidomimetic product. rsc.org The synthesis of DOPA peptidomimetics, for example, has been achieved through the reaction of protected amino acids on a DOPA-quinone intermediate, showcasing how building blocks with specific protecting groups are essential for creating complex, non-standard peptide structures. researchgate.net

Macrocyclization, the process of forming a cyclic molecule from a linear precursor, is a common strategy in drug design to create conformationally constrained and stable peptides. However, the cyclization of linear peptides, particularly all-L peptides that favor extended conformations, can be challenging. uni-kiel.de The incorporation of turn-inducing elements is a key strategy to pre-organize the linear precursor into a conformation that brings the reactive ends closer together, thereby facilitating an efficient intramolecular reaction. nih.gov

D-amino acids, introduced using reagents like this compound, are highly effective as turn-inducing elements. uni-kiel.denih.gov By inserting a D-residue, a "kink" is introduced into the peptide backbone, disrupting the extended conformation and promoting a folded state that is amenable to cyclization. This pre-organization minimizes the likelihood of intermolecular reactions, such as dimerization or polymerization, and increases the yield of the desired cyclic monomer. nih.gov Various macrocyclization methods, including head-to-tail amide bond formation, benefit from the conformational pre-organization afforded by D-amino acids. uni-kiel.denih.gov

Incorporation into Peptides for Conformational Studies

This compound in Complex Organic Synthesis

Beyond its role in peptide-centric applications, this compound is a valuable intermediate in broader and more complex organic synthesis. chemimpex.com Its utility stems from its status as a protected chiral molecule, allowing chemists to introduce a specific stereocenter into a larger target molecule with high fidelity. chemimpex.com The Boc and methyl ester protecting groups are compatible with a wide range of reaction conditions and can be selectively removed, making it a versatile component in multi-step synthetic campaigns. cymitquimica.comchemimpex.com Researchers leverage these properties to streamline synthetic workflows, improve reaction yields, and achieve the precise three-dimensional architecture required for complex natural products and other chiral molecules. chemimpex.com

Compound Name Reference Table

Abbreviation / Trivial NameFull Chemical Name
This compoundN-alpha-t-Butyloxycarbonyl-D-glutamic acid methyl ester
Boctert-Butyloxycarbonyl
D-GluD-Glutamic acid
L-GluL-Glutamic acid
AlaAlanine
LeuLeucine
LysLysine
DOPA3,4-Dihydroxyphenylalanine
TFATrifluoroacetic acid
NMRNuclear Magnetic Resonance
CDCircular Dichroism
NOENuclear Overhauser Effect
DOSDiversity-Oriented Synthesis

Intermediate in the Synthesis of Bioactive Molecules

This compound is a pivotal intermediate in the multi-step synthesis of a wide array of bioactive molecules, particularly those with therapeutic potential. chemimpex.com Its structure is ideal for incorporation into complex molecular architectures, providing a D-glutamic acid unit with protected functional groups that can be selectively deprotected and modified during a synthetic sequence. chemimpex.com This strategic protection prevents unwanted side reactions and allows chemists to control the assembly of the target molecule with high precision. chemimpex.com

The utility of this compound is prominent in drug development, where it serves as a foundational piece for constructing novel pharmaceuticals. chemimpex.comchemimpex.com Researchers utilize this compound to introduce the D-glutamate scaffold into peptide chains, which is critical for developing peptide-based drugs targeting neurological disorders and other medical conditions. chemimpex.comchemimpex.com The incorporation of a D-amino acid can significantly enhance the metabolic stability of a peptide therapeutic by making it resistant to degradation by naturally occurring proteases, which typically recognize L-amino acids.

For example, derivatives of Boc-D-glutamic acid are employed in the synthesis of complex natural products and their analogues, such as cyclodepsipeptides, which are known for their diverse biological activities. mdpi.com In these syntheses, the protected glutamic acid derivative acts as a key building block, with its functional groups being sequentially revealed and reacted to build the macrocyclic structure. mdpi.com The precise control afforded by the Boc and ester protecting groups is essential for achieving high yields and purity in these intricate synthetic pathways. chemimpex.com

Stereocontrol in Chiral Molecule Construction

The defined stereochemistry of this compound is fundamental to its application in the construction of chiral molecules where three-dimensional arrangement is critical for biological function. In asymmetric synthesis, chiral building blocks like this compound are used to introduce new stereocenters into a molecule with a high degree of control. The existing stereocenter of the D-glutamic acid backbone acts as a chiral template, influencing the stereochemical outcome of subsequent reactions.

This principle is exploited in the synthesis of complex molecules, including non-natural amino acids and peptidomimetics. nih.gov For instance, in the alkylation of enolates derived from chiral amino acid precursors, the stereochemistry of the starting material directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer over another. researchgate.net This process, known as diastereoselective alkylation, is a powerful tool for creating specific stereoisomers of amino acids with diverse side chains.

The Boc group itself, while primarily for protection, can also play a role in stereocontrol by influencing the conformation of reactive intermediates. researchgate.net In the synthesis of specialized building blocks, such as β,β-dimethylated amino acids, protecting group strategies are crucial. While a bulkier protecting group like 9-phenylfluorenyl (PhFl) might be used initially for its high regioselectivity, it can be exchanged for a Boc group at a later stage to facilitate subsequent reactions without compromising the chiral integrity of the molecule. acs.org This demonstrates the strategic interplay of protecting groups in achieving precise stereocontrol during the synthesis of complex chiral structures.

Use in the Synthesis of Peptide Analogues and Conjugates

This compound is extensively used in the synthesis of peptide analogues and conjugates, which are modified peptides designed to have improved properties such as enhanced stability, altered biological activity, or novel functionalities. chemimpex.com The incorporation of a D-amino acid like D-glutamic acid is a common strategy to create peptide analogues that are less susceptible to enzymatic degradation in the body, thereby increasing their therapeutic potential. nih.gov

In the stepwise solid-phase synthesis of peptides, Boc-protected amino acids are sequentially added to a growing peptide chain. rsc.org this compound and its derivatives, such as Boc-D-Glu(OtBu)-OH, are standard reagents in this process, particularly in what is known as Boc chemistry. google.com These building blocks allow for the precise insertion of a D-glutamic acid residue at any desired position within a peptide sequence. This has been applied in the synthesis of analogues of neuropeptides, such as neurotensin, where specific mutations are introduced to study structure-activity relationships. acs.org

Furthermore, the side chain of the glutamic acid residue provides a convenient handle for conjugation. After deprotection, the carboxylic acid side chain can be coupled to other molecules, including reporter tags, imaging agents, or oligonucleotides, to create peptide conjugates. chemimpex.com For example, a strategy for the solid-phase synthesis of peptide-oligonucleotide conjugates (POCs) utilizes Boc/tBu protecting groups for the side chains of amino acids like glutamic acid. rsc.org This approach enables the creation of hybrid molecules that combine the specific binding properties of peptides with the genetic information-carrying capacity of oligonucleotides, opening avenues for advanced diagnostics and targeted therapies. nih.gov

Research on Biochemical Pathway Involvement and Metabolic Studies

The unique structure of this compound makes it a valuable tool for researchers investigating various biochemical pathways and metabolic processes, particularly within the nervous system. As a derivative of D-glutamic acid, it serves as a precursor for molecules designed to probe the function of glutamatergic systems.

Investigation of this compound in Neurotransmitter Systems

This compound and related compounds are utilized in neuroscience research to study the complex workings of neurotransmitter systems. chemimpex.comchemimpex.com Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is crucial for a vast range of brain functions. nih.gov Imbalances in glutamate levels are implicated in numerous neurological and psychiatric disorders. nih.gov

Researchers use derivatives synthesized from this compound as precursors to create probes and potential modulators of glutamatergic pathways. chemimpex.com The D-configuration can lead to compounds with unique pharmacological profiles, potentially acting as antagonists or modulators at sites where the natural L-glutamate acts as an agonist. By introducing these synthetic molecules into neural systems, scientists can investigate the roles of specific components of the neurotransmitter machinery, such as transporters and receptors. pageplace.de These studies help to elucidate the mechanisms of synaptic transmission and neuroplasticity and can identify new targets for drug development. nih.gov

Research into Glutamate Receptor Interactions

A significant area of research involves the interaction of D-glutamic acid derivatives with glutamate receptors. chemimpex.comchemimpex.com These receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) families, each with multiple subtypes. mdpi.com They play critical roles in neuronal excitability, learning, and memory. nih.gov

Synthetic analogues derived from this compound can be designed to interact selectively with these receptor subtypes. For instance, D-aspartate, a close analogue of D-glutamate, is known to be a substrate for glutamate transporters. mdpi.com By creating molecules that mimic or block the action of glutamate at its receptors, researchers can dissect the specific functions of different receptor subtypes in both healthy and diseased states. mdpi.com Studies might involve assessing the binding affinity of these synthetic compounds to receptors expressed in cell cultures or examining their effects on neuronal activity in brain slices. This research is crucial for understanding the pathophysiology of conditions like epilepsy, schizophrenia, and neurodegenerative diseases and for designing targeted therapeutics. mdpi.com

Studies on Bioconjugation with this compound

Bioconjugation is the process of covalently linking molecules to biomolecules such as proteins or peptides to impart new functions. rsc.org this compound is a useful building block in this field due to its orthogonally protected functional groups. chemimpex.com The side-chain carboxylic acid of the glutamic acid residue, once deprotected, provides a reactive site for attaching other molecules without interfering with the peptide backbone. chemimpex.com

Researchers use this approach to create bioconjugates for various applications, including targeted drug delivery and diagnostics. nih.govchemimpex.com For example, a therapeutic agent or an imaging probe can be conjugated to a peptide that targets a specific cell type. The glutamic acid linker, derived from a precursor like this compound, serves to connect the two components. This strategy is employed in the development of antibody-drug conjugates (ADCs) and peptide-drug conjugates, where the goal is to deliver a potent payload specifically to cancer cells, minimizing damage to healthy tissue. nih.govrsc.org The stability and defined chemical nature of the linkage afforded by using building blocks like this compound are critical for the efficacy and safety of the resulting bioconjugate.

Iv. Mechanistic Investigations of Reactions Involving Boc D Glu Ome

Reaction Pathways and Stereochemical Outcomes

Boc-D-glu-ome is a protected derivative of the amino acid D-glutamic acid, featuring a tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the alpha-carboxyl group. Its primary utility lies in its controlled reactivity, allowing for selective manipulation of its functional groups.

Common reaction pathways for this compound include:

Deprotection of the Amine : The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in an organic solvent like dioxane, to liberate the free amine. organic-chemistry.orgorganic-chemistry.orgwiley-vch.de This step is crucial for subsequent peptide bond formation.

Hydrolysis of the Ester : The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the free carboxylic acid on the alpha-carbon or the side chain, depending on the specific esterification. wiley-vch.de

Peptide Coupling : Following the deprotection of the amine, the resulting free amino group can participate in peptide coupling reactions with activated carboxylic acids, forming new amide bonds. organic-chemistry.orgorganic-chemistry.orgwiley-vch.de

A critical aspect of reactions involving this compound is the preservation of its stereochemical integrity. The D-configuration at the alpha-carbon is essential for its biological and synthetic applications. Reactions are generally conducted under mild conditions to minimize the risk of racemization, which can occur under harsh acidic or basic conditions or during activation steps. thieme-connect.comacs.org

Influence of Protecting Groups on Reactivity and Selectivity

The strategic placement of protecting groups on this compound significantly dictates its reactivity and the selectivity of ensuing chemical transformations.

Boc (tert-butoxycarbonyl) Group : This group renders the alpha-amino group non-nucleophilic and unreactive towards electrophiles under neutral or basic conditions. organic-chemistry.orgorganic-chemistry.org Its key feature is its lability under acidic conditions, allowing for selective deprotection. This characteristic enables orthogonal protection strategies, where the Boc group can be removed without affecting other acid-stable protecting groups, or vice versa with base-labile groups like Fmoc. organic-chemistry.orgorganic-chemistry.org

Methyl Ester : The methyl ester protects the alpha-carboxylic acid and/or the side-chain carboxylic acid (depending on the specific synthesis route leading to this compound) from unwanted activation or reaction during peptide coupling or other synthetic steps. wiley-vch.de It can be selectively hydrolyzed to reveal the free carboxylic acid when needed. wiley-vch.de

Together, these protecting groups allow for controlled, step-wise synthesis, enabling chemists to selectively functionalize specific sites of the molecule or incorporate it into larger structures with high precision.

Catalytic Transformations Utilizing this compound as a Substrate

While direct examples of this compound being used as a substrate in catalytic transformations are not extensively detailed in the provided literature snippets, related studies highlight the principles and potential applications.

Peptide Catalysis : Amino acid derivatives and peptides are increasingly recognized for their catalytic capabilities. While specific studies using this compound as a substrate in peptide-catalyzed reactions were not found, related research demonstrates that peptides incorporating glutamic acid residues can act as catalysts. For instance, peptide catalysts containing glutamic acid have been employed in conjugate addition reactions, influencing the stereochemical outcomes. acs.org

Hydrogel-Based Catalysis : Studies on supramolecular hydrogels have utilized related protected amino acid esters, such as boc-tyrosine methyl ester and Fmoc-glutamic acid 5-tert-butyl ester, as substrates for esterase-like catalytic activity. acs.org This suggests that ester functionalities present in protected amino acids like this compound are amenable to catalytic hydrolysis within engineered catalytic environments.

Metal-Peptide Catalysis : Boc-protected amino acid derivatives, including those of glutamic acid, serve as vital ligands in the construction of dirhodium(II) metallopeptides. These complexes function as catalysts for various transformations, such as asymmetric C(sp³)–H amination. nih.gov In these instances, the Boc-amino acid derivative is integral to the catalyst's structure rather than being the substrate undergoing transformation.

Computational Chemistry and Molecular Modeling Studies

Computational methods play a crucial role in understanding the behavior and reactivity of molecules like this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are indispensable tools for dissecting reaction mechanisms. They allow researchers to identify reaction pathways, characterize transition states, and determine energy barriers, providing fundamental insights into chemical reactivity. researchgate.netrsc.orgresearchgate.net Although specific QC studies on the reaction mechanisms directly involving this compound were not explicitly detailed in the provided results, these computational approaches are broadly applied to understand the electronic and energetic factors governing transformations such as deprotection or peptide bond formation. nih.gov

Molecular Dynamics Simulations for Solvent Effects on Conformation

Molecular Dynamics (MD) simulations are powerful for investigating the dynamic behavior of molecules and how their conformations are influenced by their surrounding environment, particularly solvents. nih.govresearchgate.netresearchgate.netunibo.itresearchgate.netuzh.ch The nature of the solvent – its polarity, hydrogen-bonding capacity, and specific interactions with the solute – can significantly alter the conformational landscape of molecules like this compound. researchgate.netresearchgate.net MD simulations can elucidate how different solvents stabilize or destabilize specific conformations, thereby impacting the molecule's reactivity and interaction profiles. nih.govresearchgate.netuzh.ch

Data Tables

V. Advanced Analytical Research Methodologies for Boc D Glu Ome

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed molecular-level investigation of Boc-D-Glu-OMe. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that is directly correlated to its specific chemical structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. core.ac.ukiosrjournals.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon skeleton and the chemical environment of its protons can be constructed. core.ac.uk

In ¹H NMR spectroscopy of a related compound, N-Boc glutamic acid, characteristic signals confirm the presence of key structural motifs. researchgate.net The nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a prominent singlet around δ 1.38-1.5 ppm. researchgate.netvulcanchem.com The protons of the glutamic acid backbone give rise to more complex signals, with the α-proton appearing as a multiplet around δ 4.2-4.45 ppm and the β- and γ-methylene protons appearing at approximately δ 2.25 and 2.55 ppm, respectively. researchgate.netvulcanchem.com The amide proton (-NH) of the Boc group is also observable, often as a peak around 5.25 ppm. researchgate.net

¹³C NMR spectroscopy provides complementary information, identifying the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the ester and the Boc group, which resonate in the downfield region of the spectrum (typically δ 170-175 ppm), and the quaternary carbon of the Boc group. vulcanchem.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and to establish connectivity within the molecule. core.ac.ukiosrjournals.org These advanced experiments resolve ambiguities that may arise in 1D spectra, providing a comprehensive and unambiguous structural confirmation of this compound. iosrjournals.org

Table 1: Representative ¹H NMR Chemical Shifts for Boc-Protected Glutamic Acid Derivatives

Proton Representative Chemical Shift (ppm) Multiplicity
Boc (-C(CH₃)₃) ~1.4-1.5 Singlet
β-CH₂ ~2.25 Multiplet
γ-CH₂ ~2.55 Multiplet
α-CH ~4.2-4.45 Multiplet
-NH ~5.25 Singlet/Multiplet

Note: Exact chemical shifts can vary depending on the solvent and specific derivative.

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. researchgate.net This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

For this compound (C₁₁H₁₉NO₆), the expected monoisotopic mass is approximately 261.12125 Da. uni.lu High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can confirm this molecular weight with high accuracy. chinesechemsoc.org In ESI-MS, the compound is typically observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or ammoniated ([M+NH₄]⁺) adducts. uni.lu For instance, the predicted m/z for the [M+H]⁺ adduct of this compound is 262.12853, and for the [M+Na]⁺ adduct, it is 284.11047. uni.lu

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For Boc-protected amino acids, a common fragmentation pathway involves the loss of the Boc group. researchgate.net Other fragmentations can provide information about the amino acid backbone. nih.gov The analysis of these fragmentation patterns helps to confirm the identity of the compound and distinguish it from isomeric structures.

Table 2: Predicted m/z Values for Common Adducts of this compound in Mass Spectrometry

Adduct Predicted m/z
[M+H]⁺ 262.12853
[M+Na]⁺ 284.11047
[M+NH₄]⁺ 279.15507
[M-H]⁻ 260.11397

Source: Predicted values based on the molecular formula C₁₁H₁₉NO₆. uni.lu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is a unique "fingerprint" of the molecule. docbrown.info

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. masterorganicchemistry.com A strong, sharp absorption band is anticipated in the region of 1750-1730 cm⁻¹ due to the C=O stretching vibration of the methyl ester. uc.eduspectroscopyonline.com Another strong C=O stretching band, corresponding to the urethane (B1682113) carbonyl of the Boc protecting group, is typically observed around 1700-1670 cm⁻¹. uc.edu

The N-H stretching vibration of the amide within the Boc group usually appears as a medium intensity band in the range of 3550-3060 cm⁻¹. uc.edu The spectrum will also feature C-H stretching vibrations from the aliphatic parts of the molecule, typically in the 3000-2850 cm⁻¹ region. libretexts.org Furthermore, C-O stretching vibrations from the ester and Boc groups will be present in the fingerprint region, between 1300 and 1000 cm⁻¹. uc.eduspectroscopyonline.com The absence of a broad O-H stretch from a carboxylic acid group (which would appear around 3300-2500 cm⁻¹) confirms the successful esterification of the glutamic acid. libretexts.org

Table 3: Expected Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹) Intensity
Amide (Boc group) N-H stretch 3550-3060 Medium
Alkane C-H stretch 3000-2850 Strong
Ester C=O stretch 1750-1730 Strong
Urethane (Boc group) C=O stretch 1700-1670 Strong
Ester, Ether C-O stretch 1300-1000 Strong

Source: General ranges for functional group absorptions. uc.eduspectroscopyonline.comlibretexts.org

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification of this compound and for the quantitative assessment of its chemical and stereochemical purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. iris-biotech.de In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. iris-biotech.deiris-biotech.de The purity of the sample is assessed by monitoring the eluent with a UV detector, often at wavelengths between 210-220 nm where the peptide bond and carbonyl groups absorb. iris-biotech.de A pure sample will ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity, which is often expected to be greater than 98% or 99% for high-quality reagents. google.comruifuchemical.com

The mobile phase composition, typically a mixture of water (often with an additive like trifluoroacetic acid) and an organic solvent such as acetonitrile, can be optimized to achieve the best separation of the main compound from any impurities. iris-biotech.degoogle.com

Since this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, which is the relative amount of the D-enantiomer compared to its L-enantiomer counterpart. Chiral HPLC is the definitive method for this analysis. iris-biotech.de This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. researchgate.netmdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are commonly used for the enantioseparation of amino acid derivatives. mdpi.combeilstein-journals.org The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol, is carefully chosen to optimize the separation. beilstein-journals.orgrsc.org The successful separation of the D- and L-enantiomers allows for the precise quantification of the enantiomeric excess (ee), ensuring that the compound meets the stringent stereochemical requirements for its intended applications, particularly in the synthesis of stereochemically defined peptides. researchgate.net

Table 4: Illustrative HPLC and Chiral HPLC Parameters

Parameter HPLC (Purity) Chiral HPLC (Enantioseparation)
Stationary Phase Reversed-Phase (e.g., C18) Chiral (e.g., Polysaccharide-based)
Mobile Phase Acetonitrile/Water with TFA Hexane/Isopropanol
Detection UV (210-220 nm) UV (e.g., 254 nm)
Primary Outcome Chemical Purity (%) Enantiomeric Excess (ee %)

Note: Specific conditions are method-dependent and require optimization. google.combeilstein-journals.org

Table 5: List of Compounds Mentioned

Compound Name
This compound
N-Boc glutamic acid
Boc-D-Glu-OH
L-glutamic acid
Acetonitrile
Trifluoroacetic acid
Hexane
Isopropanol

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity

HPLC-MS for Coupled Analysis

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the analysis of this compound. This method combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. The use of reversed-phase HPLC is common, often employing C18 columns to separate the compound from related substances. jascoinc.comrsc.org

The mass spectrometer allows for the precise determination of the molecular weight of this compound and its fragments, confirming its identity. Furthermore, HPLC-MS is invaluable for detecting and identifying impurities, such as byproducts from synthesis or degradation products. benchchem.com For instance, the loss of the Boc protecting group or hydrolysis of the methyl ester can be readily monitored. The technique's sensitivity enables the quantification of trace-level impurities that might otherwise go undetected. helixchrom.com Modern UPLC (Ultra-High-Performance Liquid Chromatography) systems can be used to achieve higher resolution, sensitivity, and faster analysis times.

Table 1: Typical HPLC-MS Parameters for Analysis of Protected Amino Acids like this compound

ParameterTypical Value/ConditionPurpose
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid)Elution of the analyte and separation from impurities.
Flow Rate 0.5 - 1.0 mL/minTo ensure optimal separation and peak shape.
Ionization Source Electrospray Ionization (ESI)To generate ions from the analyte for MS detection.
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or OrbitrapFor mass-to-charge ratio determination and structural elucidation.
Detection Mode Positive Ion ModeBoc-protected amino acids readily form positive ions.

Gas Chromatography (GC) and GC-MS for Volatile Impurities and Derivatization Studies

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are staple techniques for the analysis of volatile and semi-volatile compounds. sigmaaldrich.com Due to the low volatility of amino acid derivatives like this compound, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comgcms.cz This process converts the polar functional groups into more volatile and thermally stable derivatives. nih.gov

Common derivatization techniques include silylation, which replaces active hydrogens with a nonpolar silyl (B83357) group. sigmaaldrich.com For example, reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create TBDMS derivatives that are more stable and less sensitive to moisture than other silylation derivatives. sigmaaldrich.complos.org

GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in this compound samples, such as residual solvents from the synthesis process. The mass spectrometer provides definitive identification of these impurities based on their mass spectra. nih.gov Additionally, GC-MS can be employed to study the byproducts of the derivatization reaction itself. nih.gov

Table 2: GC-MS Analysis of Derivatized this compound - A Representative Method

StepDescriptionKey Reagents/Parameters
Derivatization Silylation to increase volatility.MTBSTFA in acetonitrile, heated at 100°C.
GC Column Capillary column (e.g., SLB-5ms, 30m x 0.25mm)Separation of derivatized analyte and impurities.
Carrier Gas HeliumInert mobile phase for carrying analytes through the column.
Oven Program Temperature gradient (e.g., 70°C to 300°C)To elute compounds with a wide range of boiling points.
MS Detection Electron Ionization (EI)To fragment the molecules for structural identification.

Advanced Derivatization Strategies for Analytical Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a particular analytical method. actascientific.comactascientific.com For this compound, derivatization can enhance detectability, improve chromatographic separation, and enable chiral analysis. actascientific.comresearchgate.net

Pre-column derivatization involves reacting the analyte with a derivatizing agent before it is introduced into the chromatographic system. actascientific.com This strategy is often employed to attach a chromophore or fluorophore to the analyte, thereby increasing its response to UV or fluorescence detectors. thermofisher.com This is particularly useful when analyzing trace amounts of this compound or its impurities. actascientific.com

Several reagents are available for the pre-column derivatization of amino acids and their derivatives. jascoinc.comactascientific.com For compounds with a primary amine, such as if the Boc group were removed, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a common choice, creating highly fluorescent isoindole derivatives. jascoinc.comactascientific.comnih.gov For Boc-protected amino acids, derivatization can be targeted at the carboxylic acid group.

The determination of the enantiomeric purity of this compound is crucial. An indirect method for chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. researchgate.netthieme-connect.de These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. thieme-connect.de

For enhanced sensitivity, fluorescent chiral derivatizing agents are often used. thieme-connect.de A common approach for amino acids involves reaction with OPA and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys), to form fluorescent diastereomeric isoindoles. nih.govresearchgate.netresearchgate.net The resulting diastereomers can then be separated by reversed-phase HPLC with fluorescence detection, allowing for the quantification of the D- and L-enantiomers. nih.govresearchgate.net The choice of the chiral derivatizing agent's enantiomer can influence the elution order of the resulting diastereomers. mdpi.com

Table 3: Chiral Derivatization Agents for Amino Acid Analysis

Chiral Derivatizing AgentAnalyte Functional GroupDetection MethodReference
N-acetyl-L-cysteine (with OPA)Primary AmineFluorescence nih.govresearchgate.net
N-tert-Butyloxycarbonyl-D-cysteine (with OPA)Primary AmineFluorescence researchgate.net
2,3,4,6-tetra-o-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)AmineUV academicjournals.org
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)Primary AmineUV mdpi.com

Theoretical and Computational Analytical Chemistry

Theoretical and computational methods are increasingly being integrated into analytical chemistry to model and predict analytical behavior, thereby optimizing experimental conditions and aiding in data interpretation. nih.gov

For this compound, computational studies can be used to predict the chromatographic retention behavior of the molecule and its derivatives. nih.gov By calculating molecular properties such as hydrophobicity and conformational flexibility, it is possible to estimate how the compound will interact with the stationary phase. nih.gov This can guide the selection of appropriate columns and mobile phases.

Furthermore, computational models can predict the structures of diastereomeric complexes formed during chiral derivatization. nih.gov These models can help to understand the structural basis for the separation of diastereomers, correlating the degree of conformational change upon derivatization with the observed chromatographic resolution. nih.gov Quantum-chemical calculations can also be employed to determine physicochemical properties like ionization constants (pKa) of amino acid derivatives, which is crucial for developing separation methods. bibliomed.orgresearchgate.net

In the context of this compound analysis, AI can be used for:

Automated Peak Detection and Integration: AI models can improve the accuracy and consistency of chromatographic peak identification and quantification.

Impurity Profiling: Machine learning algorithms can analyze complex chromatograms to identify and classify known and unknown impurities.

Method Optimization: AI can be used to design experiments and optimize analytical method parameters, such as the mobile phase gradient in HPLC, to achieve the best separation in the shortest time. spectroscopyonline.com

Predictive Modeling: AI can be trained on existing data to predict the analytical behavior of new compounds or to interpret complex spectral data. oup.com

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are critical for the quantitative and qualitative analysis of this compound, ensuring the reliability and accuracy of research findings. These methods are essential for purity assessment, reaction monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of Boc-protected amino acids, including this compound. chemimpex.comjk-sci.com Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy also serve as vital analytical tools. chemrxiv.org

Method development for this compound typically involves the optimization of several parameters to achieve adequate separation and detection. For HPLC methods, this includes the selection of the stationary phase (e.g., C18 reversed-phase columns), the mobile phase composition, flow rate, and detector settings. vulcanchem.comresearchgate.net Due to the structure of amino acids, derivatization is often employed to enhance detection sensitivity, particularly for UV or fluorescence detectors. acs.org

Validation of the developed analytical method is performed to demonstrate its suitability for the intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). pharmainfo.in

Chromatographic Method Parameters

A typical HPLC method for the analysis of Boc-protected amino acids may involve a reversed-phase column with a gradient elution system. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile. acs.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent linear gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Method Validation Data

The validation process yields data that confirms the method's performance characteristics.

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The correlation coefficient (r²) is a key indicator of linearity. pharmainfo.in

Table 2: Linearity Data for this compound Analysis by HPLC

Concentration (mg/mL) Peak Area (arbitrary units)
0.05 15020
0.10 30150
0.25 75500
0.50 151200
1.00 302500

| Correlation Coefficient (r²) | > 0.999 |

Precision Precision is assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method. This is typically expressed as the relative standard deviation (RSD) of a series of measurements. pharmainfo.in

Table 3: Precision (Repeatability) of the Analytical Method

Analyte Concentration (mg/mL) Measured Concentration (mg/mL) - Replicate 1 Measured Concentration (mg/mL) - Replicate 2 Measured Concentration (mg/mL) - Replicate 3 Mean Standard Deviation RSD (%)

Accuracy Accuracy is determined by how close the measured value is to the true value. It is often evaluated using recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery percentage is calculated. researchgate.net

Table 4: Accuracy (Recovery) Data

Sample Concentration (mg/mL) Spiked Concentration (mg/mL) Measured Concentration (mg/mL) Recovery (%)
0.25 0.10 0.345 98.6
0.25 0.25 0.492 98.4

Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. pharmainfo.in

Table 5: LOD and LOQ Values

Parameter Value (mg/mL)
Limit of Detection (LOD) 0.01

| Limit of Quantification (LOQ) | 0.03 |

Vi. Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of Boc-D-Glu-OMe is being reimagined through the lens of green chemistry and process intensification. unibo.itunibo.it Researchers are actively exploring more sustainable and efficient alternatives to traditional synthetic methods.

A significant area of development is the use of enzymatic catalysis. nih.gov Lipases, for instance, have been successfully employed in the synthesis of β-amino acid esters through Michael addition in continuous-flow microreactors. mdpi.com This biocatalytic approach offers high selectivity and operates under mild, environmentally friendly conditions. nih.gov The application of enzymes like Candida antarctica lipase (B570770) B (CALB) has also been demonstrated for the kinetic resolution of carbocyclic β-amino acid derivatives, yielding enantiomerically pure products through hydrolysis. researchgate.net

Continuous flow chemistry is another promising frontier for the synthesis of Boc-protected amino acid esters. acs.org This technology offers precise control over reaction parameters, leading to improved yields and purity while minimizing waste. acs.org Flow chemistry has been successfully applied to the thermal deprotection of N-Boc protected amines, demonstrating the potential for selective deprotection through temperature control. acs.org The H-Cube® flow system, which generates hydrogen in situ, exemplifies a greener approach to deprotection steps in peptide synthesis. unibo.it

These novel synthetic strategies are not only aimed at improving the efficiency and sustainability of this compound production but also at enabling the synthesis of a wider range of its derivatives with tailored properties.

Table 1: Comparison of Novel Synthetic Approaches for Boc-Amino Acid Esters

Synthetic ApproachKey AdvantagesRepresentative Research Findings
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. nih.govLipase-catalyzed Michael addition for β-amino acid ester synthesis in a continuous-flow microreactor with short residence times. mdpi.com
Continuous Flow Chemistry Precise reaction control, improved yield and purity, enhanced safety, and scalability. acs.orgSelective thermal deprotection of N-Boc groups by controlling temperature in a continuous flow setup. acs.org
Green Chemistry Solvents Reduced environmental impact, improved process sustainability. unibo.itunibo.itUse of ethyl acetate (B1210297) as a greener alternative to DMF in solution-phase peptide synthesis. unibo.it

Expanding the Scope of Biochemical and Biological Applications

The unique structural features of this compound make it a valuable building block for creating molecules with significant biological activity. Emerging research is focused on leveraging this potential in drug discovery and development, particularly in the areas of neuroscience and oncology.

In neuroscience, there is growing interest in the role of D-amino acids, including D-glutamate, in brain function and neurological disorders. nih.gov Research suggests that D-glutamate may act as a modulator of the NMDA receptor, and alterations in its levels have been implicated in conditions like schizophrenia and Alzheimer's disease. nih.govchromatographyonline.com This has spurred the development of this compound derivatives as tools to probe these pathways and as potential therapeutic agents.

Another exciting application is in the field of peptide-drug conjugates (PDCs) for targeted cancer therapy. nih.govmdpi.comacs.orgnih.gov PDCs utilize a peptide to selectively deliver a cytotoxic drug to cancer cells, thereby increasing efficacy and reducing off-target toxicity. nih.govacs.org this compound can be incorporated into the peptide backbone or used as a linker to attach the drug, influencing the conjugate's stability, solubility, and release characteristics. nih.gov For example, a GnRH analog conjugated to doxorubicin (B1662922) via a glutaric acid spacer has shown enhanced efficacy in GnRH receptor-positive cancer cell lines. nih.gov

Table 2: Emerging Applications of this compound Derivatives

Application AreaRationaleExample Research Focus
Neuroscience D-glutamate's role in neurotransmission and neurological disorders. nih.govSynthesis of this compound analogs to study NMDA receptor function and as potential therapeutics for neurodegenerative diseases. nih.govchromatographyonline.com
Oncology (Peptide-Drug Conjugates) Targeted delivery of cytotoxic agents to cancer cells to improve efficacy and reduce side effects. nih.govmdpi.comacs.orgnih.govIncorporation of this compound into PDCs as part of the targeting peptide or as a linker to control drug release. nih.gov

Development of Advanced Analytical Tools for Complex Mixtures

As the synthesis and applications of this compound become more complex, the need for sophisticated analytical techniques to characterize reaction mixtures, identify impurities, and analyze biological samples becomes paramount. Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are at the forefront of this effort. ijfmr.comijsdr.orgajrconline.orgresearchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for impurity profiling of drug substances and products. ijsdr.org It allows for the separation of components in a mixture followed by their identification and quantification based on their mass-to-charge ratio. ijsdr.org For chiral molecules like this compound, the development of chiral stationary phases for high-performance liquid chromatography (HPLC) enables the separation of D- and L-enantiomers, which is crucial for ensuring the stereochemical purity of the final product. chromatographyonline.comankara.edu.trchiraltech.comacs.org Crown-ether based chiral stationary phases have shown particular promise for the separation of underivatized amino acid enantiomers. chromatographyonline.comankara.edu.tr

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is another invaluable tool for the analysis of complex mixtures. nih.govnih.govresearchgate.net Techniques like ultrafast 2D NMR can provide detailed structural information and quantitative data on the components of a reaction mixture in a fraction of the time required for traditional 2D NMR experiments, making it suitable for real-time reaction monitoring. nih.gov

Table 3: Advanced Analytical Techniques for this compound and its Derivatives

Analytical TechniqueApplication in this compound ResearchKey Advantages
Hyphenated Chromatography-Mass Spectrometry (e.g., LC-MS) Impurity profiling, identification of byproducts in synthesis, and analysis of biological samples. ijfmr.comijsdr.orgajrconline.orgresearchgate.netnih.govHigh sensitivity and selectivity for the identification and quantification of trace components. ijfmr.com
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of D- and L-enantiomers of glutamic acid derivatives to ensure stereochemical purity. chromatographyonline.comankara.edu.trchiraltech.comacs.orgEnables the analysis and purification of enantiomerically pure compounds. chromatographyonline.com
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Structural elucidation of this compound and its derivatives, analysis of complex reaction mixtures. nih.govnih.govresearchgate.netProvides detailed information on molecular structure and connectivity. nih.gov

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental techniques is accelerating research and development involving this compound. researchgate.net Computational methods provide valuable insights into the molecular properties and interactions of this compound, guiding experimental design and interpretation.

Molecular dynamics (MD) simulations are being used to study the conformational behavior of Boc-protected peptides in solution. nih.govdovepress.comnih.govrsc.org These simulations can predict the preferred three-dimensional structures of molecules and their flexibility, which is crucial for understanding their biological activity. nih.gov For instance, MD simulations have been used to investigate the conformational preferences of elastin-like peptides containing Boc-protected amino acids. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are emerging, this approach is widely used in drug design to predict the activity of new derivatives and optimize their properties.

The integration of spectroscopic data with computational models provides a powerful approach for structural elucidation and mechanistic studies. nih.govnih.gov For example, combining experimental NMR or IR data with quantum mechanical calculations can lead to a more accurate determination of molecular structure and a deeper understanding of reaction mechanisms. researchgate.net This integrated approach is becoming increasingly important for the rational design of new molecules based on the this compound scaffold.

Table 4: Integration of Computational and Experimental Methods in this compound Research

Integrated ApproachDescriptionApplication and Future Potential
Molecular Dynamics (MD) Simulations Computer simulations that model the physical movements of atoms and molecules. nih.govdovepress.comnih.govrsc.orgPredicting the conformational preferences of this compound containing peptides to understand their interaction with biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Statistical models that relate the chemical structure of molecules to their biological activity.Guiding the design of novel this compound derivatives with enhanced therapeutic properties.
Combined Spectroscopic and Computational Analysis Using computational methods to interpret and refine experimental spectroscopic data (e.g., NMR, IR). researchgate.netnih.govnih.govAchieving a more detailed and accurate understanding of the structure and dynamics of this compound and its reaction products. researchgate.net

Q & A

Basic: What experimental methods are recommended to characterize the purity and identity of Boc-D-glu-OME?

To confirm the identity and purity of this compound, researchers should employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify structural integrity by comparing chemical shifts with literature values. Peaks corresponding to the Boc protecting group (e.g., tert-butyl at ~1.4 ppm) and methyl ester (~3.6 ppm) are critical identifiers .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity via reverse-phase HPLC with UV detection (e.g., 220 nm). A single peak under isocratic conditions (e.g., 70% acetonitrile/water) indicates high purity .
  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF, ensuring the observed m/z matches the theoretical value (C11_{11}H19_{19}NO6_{6}, ~261.3 g/mol) .

Basic: How should researchers design a synthesis protocol for this compound to ensure reproducibility?

A robust synthesis protocol should include:

  • Stepwise Protection : Begin with D-glutamic acid, protecting the α-amine with Boc anhydride in a basic solvent (e.g., dioxane/water with NaHCO3_3) to avoid racemization .
  • Esterification : Methylate the γ-carboxyl group using methyl chloride or dimethyl sulfate in anhydrous conditions to prevent hydrolysis .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Document Rf_f values and melting points for reproducibility .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Structural inconsistencies (e.g., bond length anomalies or disordered atoms) often arise from poor data quality or refinement errors. To address this:

  • Data Collection : Optimize crystal quality (e.g., slow evaporation in non-polar solvents) and collect high-resolution data (<1.0 Å) to reduce noise .
  • Refinement Strategies : Use SHELXL (via Olex2 or WinGX) with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered regions (e.g., methyl groups) and validate with Rfree_{free} .
  • Cross-Validation : Compare results with density functional theory (DFT) calculations (e.g., Gaussian09) to confirm geometric plausibility .

Advanced: What methodological frameworks are suitable for analyzing contradictory spectroscopic data in this compound studies?

When faced with conflicting data (e.g., NMR vs. IR results):

  • Systematic Error Analysis : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, solvent impurities in NMR or baseline drift in IR may explain discrepancies .
  • Triangulation : Combine multiple techniques (e.g., circular dichroism for chirality, X-ray diffraction for conformation) to cross-validate findings .
  • Peer Consultation : Engage crystallographers or spectroscopists to review raw data and refine interpretations, addressing potential confirmation bias .

Advanced: How can researchers optimize reaction conditions for this compound using design of experiments (DoE)?

To systematically improve yield and purity:

  • Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, catalyst loading) via fractional factorial design .
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions (e.g., pH vs. reaction time) and predict optimal conditions .
  • Validation : Replicate the optimized protocol in triplicate and characterize products via HPLC and MS to confirm consistency .

Basic: What guidelines should researchers follow when reporting this compound synthesis in publications?

Adhere to the Beilstein Journal of Organic Chemistry standards:

  • Experimental Detail : Include molar ratios, solvents, temperatures, and purification methods. For known compounds, cite prior syntheses; for novel derivatives, provide full spectroscopic data .
  • Supporting Information : Deposit raw NMR/FIR spectra, crystallographic CIF files, and HPLC chromatograms in repositories like Zenodo or Figshare, linking them via hyperlinks in the manuscript .
  • Reproducibility : Use IUPAC nomenclature and avoid ambiguous terms (e.g., "stirred vigorously" → specify RPM) .

Advanced: How can researchers formulate hypothesis-driven questions about this compound’s biological activity?

Apply the PICO framework:

  • Population (P) : Target biological system (e.g., enzyme or cell line).
  • Intervention (I) : this compound concentration or structural analogs.
  • Comparison (C) : Unprotected D-glutamic acid or L-isomer.
  • Outcome (O) : Measured activity (e.g., IC50_{50}, binding affinity).
    Example: "Does this compound (I) inhibit glutaminase (P) more effectively than L-glutamic acid (C) under physiological pH (O)?" .

Advanced: What strategies mitigate bias in data collection for this compound pharmacokinetic studies?

  • Blinding : Assign sample codes randomly to prevent analyst bias during HPLC or MS analysis .
  • Negative Controls : Include unmodified D-glutamic acid and solvent-only samples to isolate this compound’s effects .
  • Data Audits : Use version-controlled software (e.g, LabArchives) to log raw data and revisions, ensuring traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.